molecular formula C8H17N5 B2816957 N-[amino(imino)methyl]azepane-1-carboximidamide CAS No. 79787-65-8

N-[amino(imino)methyl]azepane-1-carboximidamide

Cat. No.: B2816957
CAS No.: 79787-65-8
M. Wt: 183.259
InChI Key: NHYRTNOKXVQKOX-UHFFFAOYSA-N
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Description

N-[amino(imino)methyl]azepane-1-carboximidamide is a heterocyclic organic compound featuring a seven-membered azepane ring substituted with a carboximidamide group. It is listed in chemical catalogs as a research compound, primarily used in pharmaceutical and materials science research . Analytical techniques such as NMR, HPLC, and LC-MS are employed for its characterization, as noted in standardized protocols for related carboximidamide derivatives .

Properties

IUPAC Name

N-(diaminomethylidene)azepane-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c9-7(10)12-8(11)13-5-3-1-2-4-6-13/h1-6H2,(H5,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYRTNOKXVQKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[amino(imino)methyl]azepane-1-carboximidamide typically involves the reaction of azepane derivatives with guanidine compounds under specific conditions. One common method includes the reaction of azepane-1-carboximidamide with an amino(imino)methylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[amino(imino)methyl]azepane-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[amino(imino)methyl]azepane-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]azepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other carboximidamide derivatives allow for comparative analysis. Below is a detailed evaluation based on available evidence:

N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide (CAS 786578-60-7)

  • Structural Differences: Ring System: Piperazine (6-membered) vs. azepane (7-membered). Substituents: The piperazine derivative includes a phenyl group at the 4-position, introducing aromaticity and steric bulk absent in the azepane analog .
  • Synthetic Utility : Piperazine derivatives are often prioritized in drug discovery due to their established pharmacokinetic profiles, whereas azepane-based compounds may exhibit enhanced solubility owing to increased ring strain .

4-Amino-N’-phenylbenzene-1-carboximidamide (CAS 1195870-11-1)

  • Structural Differences :
    • Aromaticity : The benzene core provides rigidity and planar geometry, contrasting with the aliphatic azepane ring.
    • Functional Groups : Both compounds share the carboximidamide moiety, but the benzene derivative lacks the cyclic amine structure, reducing basicity .
  • Applications : Benzene-carboximidamide derivatives are frequently explored as enzyme inhibitors (e.g., kinase targets), while azepane analogs may serve as modulators of G-protein-coupled receptors (GPCRs) due to their conformational adaptability .

1-(2-Furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

  • Structural Differences: Core Heterocycle: A tetrahydroquinoline scaffold fused with a furan group, differing from the monocyclic azepane system.
  • Research Focus: Tetrahydroquinoline derivatives are commonly studied for antimicrobial activity, whereas carboximidamide-azepane hybrids remain underexplored in this context .

Comparative Data Table

Compound Name Core Structure Ring Size Key Functional Groups Potential Applications
N-[amino(imino)methyl]azepane-1-carboximidamide Azepane 7-membered Carboximidamide, amino/imino GPCR modulation, solubility studies
N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide Piperazine 6-membered Carboximidamide, phenyl Kinase inhibition, CNS drugs
4-Amino-N’-phenylbenzene-1-carboximidamide Benzene N/A Carboximidamide, amino Enzyme inhibition, agrochemicals
1-(2-Furoyl)-2-methyl-N-phenyltetrahydroquinolin-4-amine Tetrahydroquinoline 6-membered Furoyl, phenyl Antimicrobial agents

Key Research Findings and Implications

  • Solubility and Bioavailability : Azepane derivatives generally exhibit higher aqueous solubility than piperazine analogs due to increased ring strain and polarity .
  • Synthetic Challenges: The carboximidamide group in this compound requires protection during synthesis to prevent undesired side reactions, a hurdle less pronounced in benzene-based analogs .
  • Biological Activity : While piperazine-carboximidamide hybrids show promise in CNS drug development, the azepane variant’s larger ring may enhance selectivity for peripheral targets .

Biological Activity

N-[amino(imino)methyl]azepane-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H15N5
  • Molecular Weight : 185.24 g/mol
  • IUPAC Name : this compound

The presence of amino and imino functional groups suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that azepane derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition
Pseudomonas aeruginosaNo significant effect

Cytotoxicity

In vitro studies reveal that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy.

Cell Line IC50 (µM) Effect Reference
HepG2 (liver cancer)25Induces apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)35Cytotoxicity observed

Mode of Action

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : Potential binding to receptors involved in cell signaling pathways could lead to altered cellular responses.

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated the effects of this compound on HepG2 cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Assessment :
    Another study evaluated the antimicrobial efficacy against various pathogens. The compound demonstrated significant activity against Staphylococcus aureus, supporting its potential as an antibacterial agent.

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